9-ethyl-9H-carbazole-3-carboxylic acid
Overview
Description
“9-ethyl-9H-carbazole-3-carboxylic acid” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18)
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . The compound is typically stored in a dry room at normal temperature .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Derivatives : 9H-Carbazole, including 9-ethyl-9H-carbazole-3-carboxylic acid, has been utilized to prepare heterocyclic derivatives with notable antimicrobial properties. These compounds, such as various esters and β-diketones, have shown significant activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016); (Kadnor, Mhaske, & Shelke, 2018).
Cytotoxicity in Cancer Research : Certain derivatives of this compound have been synthesized and assessed for their cytotoxicity against cancer cells. These studies are crucial for developing potential chemotherapeutic agents (Nagarapu et al., 2010).
Optical Properties and Photopolymerization
Dyes and Photosensitizers : Carbazole-based compounds, including those with this compound, have been synthesized for use as dyes and photosensitizers. Their optical properties make them suitable for applications in photopolymerization, demonstrating their relevance in material science and technology (Abro et al., 2017).
Fluorescent Derivatives for DSSCs : The synthesis of carbazole-containing dyes for use in dye-sensitized solar cells (DSSCs) has been explored. These derivatives exhibit solvatochromism, making them valuable for applications in renewable energy technologies (Gupta et al., 2011).
Crystallographic and Physicochemical Studies
Structural Analysis : The crystallographic analysis of this compound derivatives has provided insights into their molecular structure, aiding in the development of more effective compounds for various applications (Kant, Singh, & Agarwal, 2015).
Surfactant Studies and Antibacterial Activity : Investigations have been conducted on the use of carbazole derivatives in determining the critical micelle concentrations of surfactants, showcasing their utility in chemical analysis and research. Additionally, these compounds have shown antibacterial activity, further broadening their scope of application (Alsharif et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
9-ethylcarbazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNANUJNRAGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284145 | |
Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-98-4 | |
Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57102-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-9H-carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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